Uridine 5'-diphosphate disodium salt hydrate

Description

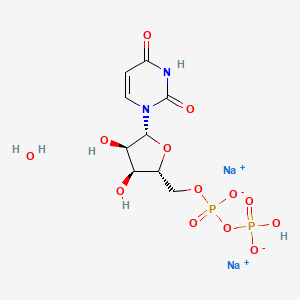

Uridine 5'-diphosphate disodium salt hydrate (UDP-Na₂·xH₂O) is a nucleotide derivative critical in biochemical research. Its molecular formula is C₉H₁₂N₂Na₂O₁₂P₂·xH₂O (anhydrous molecular weight: 448.12 g/mol), and it exists as a white to off-white powder with ≥96% purity (HPLC) . The compound is highly water-soluble and stable when stored at -20°C . UDP serves as a key substrate in enzymatic reactions, particularly as a glycosyl donor in glycosyltransferase assays, and is integral to carbohydrate metabolism, nucleic acid synthesis, and cell signaling pathways .

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBXRWOXLRCWIZ-LLWADOMFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Na2O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-45-0 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Selection and Fermentation Conditions

The fermentation method utilizes uridine as a substrate, combined with sodium dihydrogen phosphate (NaH₂PO₄), glucose, magnesium sulfate (MgSO₄), and brewer’s yeast (Saccharomyces cerevisiae). The yeast catalyzes the phosphorylation of uridine to uridine 5'-diphosphate (UDP) under aerobic conditions. Key parameters include:

-

Temperature : 37°C

-

pH : 6.7

-

Reaction time : 2–4 hours

-

Substrate ratios : Uridine (277.2 g), NaH₂PO₄ (837.5 g), glucose (572.4 g), and MgSO₄ (48.1 g) per 10 L batch.

The use of brewer’s yeast with a viability >95% ensures efficient conversion, achieving fermentation yields of 88%.

Microfiltration and Solid-Liquid Separation

Post-fermentation, the broth undergoes microfiltration using a 0.1 μm inorganic ceramic membrane to remove cellular debris and proteins. This step reduces pretreatment time by 60% and increases product recovery to 93±2%.

Chromatographic Purification

The clarified filtrate is purified via strong-base anion-exchange chromatography using NaCl gradients (0.1–0.5 M). UDP elutes at 0.3 M NaCl, followed by nanofiltration desalination to remove residual ions.

Alcohol Precipitation and Drying

Final purification involves ethanol precipitation (3:1 v/v ethanol-to-solution ratio), yielding a crystalline product. Drying under reduced pressure (35–40°C, 8–10 hours) produces UDP-2Na·H₂O with:

Chemical Synthesis of UDP-2Na·H₂O

Activation of Uridine 5'-Monophosphate (UMP)

Chemical synthesis begins with uridine 5'-monophosphate disodium salt (UMP-2Na), which is phosphorylated using carbodiimide coupling agents. A representative protocol involves:

-

Dissolving UMP-2Na in a water-ethanol mixture (1:2 v/v).

-

Adding benzimidazole (1.1 equivalents) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) at 6–10°C.

-

Stirring for 6 hours, followed by centrifugal separation and drying.

This method yields UDP-2Na·H₂O with:

Solvent Optimization

Ethanol-water mixtures (25–75% ethanol) enhance reaction efficiency by balancing solubility and activation kinetics. A 30% ethanol fraction maximizes product stability while minimizing byproducts.

Comparative Analysis of Preparation Methods

Challenges and Industrial Considerations

Chemical Reactions Analysis

Phosphorylation to Uridine Triphosphate (UTP)

UDP-2Na·H₂O is phosphorylated to UTP, a substrate for RNA polymerases and GTPases. The reaction involves ATP-dependent kinases:

Applications :

Glycosyltransferase Reactions

UDP-2Na·H₂O acts as a glycosyl donor in polysaccharide and glycoconjugate synthesis. Enzymes like glycosyltransferases catalyze the transfer of sugar moieties from UDP-sugars to acceptors:

Examples :

-

Lipid glycosylation in cell membranes.

-

Heparan sulfate and chondroitin sulfate biosynthesis.

Nucleoside Diphosphatase (NDPase) Assays

UDP-2Na·H₂O is hydrolyzed by NDPase to UMP and inorganic phosphate, critical in cochlear outer sulcus cell studies :

Receptor Agonist Activity

UDP-2Na·H₂O activates purinergic receptors, particularly P2Y₆, with high specificity :

| Receptor | EC₅₀ / pEC₅₀ | Function |

|---|---|---|

| P2Y₆ | 300 nM / 6.52 | Mediates cationic flux |

| P2Y₁₄ | Competitive antagonist | Inhibits UDP-sugar signaling |

Mechanism : Binds to extracellular domains of P2Y receptors, triggering intracellular calcium mobilization .

Scientific Research Applications

Nucleic Acid Biosynthesis

UDP acts as a precursor in the synthesis of RNA. Upon phosphorylation to uridine triphosphate (UTP), it serves as a substrate for RNA polymerases, which are essential for the transcription process. This conversion is critical in the production of RNA from DNA templates, thus playing a vital role in gene expression and regulation .

Key Points:

- UDP is phosphorylated to UTP.

- UTP is utilized by RNA polymerases during transcription.

- Essential for gene expression regulation.

Cell Signaling

UDP is involved in cell signaling mechanisms, particularly through its interaction with G-protein coupled receptors (GPCRs). It can activate various signaling pathways, including those mediated by Rho GTPases via Guanine Nucleotide Exchange Factors (GEFs). This interaction influences cellular responses such as growth, differentiation, and immune responses .

Key Points:

- UDP activates GPCRs.

- Influences Rho GTPase signaling pathways.

- Impacts cellular growth and immune responses.

Antiviral Research

Recent studies have indicated that manipulating nucleotide pools, including UDP levels, can serve as an antiviral strategy. For instance, bacterial defenses against viral infections involve the depletion of specific deoxynucleotides, which can be influenced by nucleotide metabolism . This suggests that UDP may play a role in developing antiviral therapies by targeting nucleotide synthesis pathways.

Key Points:

- UDP manipulation can affect viral replication.

- Potential for developing antiviral therapies.

- Involvement in bacterial defenses against phages.

Enzymatic Reactions

UDP serves as a substrate in various enzymatic reactions. For example, it is used in the enzymatic production of glycosides and other carbohydrate derivatives. This application is crucial for metabolic studies and the development of glycosylation processes in drug development and biotechnology .

Key Points:

- Acts as a substrate for glycosylation reactions.

- Important in metabolic studies.

- Useful in drug development processes.

Quantification of Metabolites

In research settings, UDP has been employed as a standard for quantifying metabolite levels in biological samples. This application is particularly relevant in cancer research, where understanding metabolite levels can provide insights into tumor biology and treatment responses .

Key Points:

- Used for quantifying metabolites in biological samples.

- Relevant in cancer research.

- Provides insights into tumor biology.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleic Acid Biosynthesis | Precursor for RNA synthesis via phosphorylation to UTP |

| Cell Signaling | Activates GPCRs; influences Rho GTPase pathways |

| Antiviral Research | Manipulation of nucleotide pools as an antiviral strategy |

| Enzymatic Reactions | Substrate for glycosylation and carbohydrate derivatives |

| Quantification of Metabolites | Standard for measuring metabolite levels in biological samples |

Case Studies

- Antiviral Mechanisms : A study demonstrated that bacteria utilize nucleotide depletion strategies to defend against viral infections by degrading specific deoxynucleotides into nucleosides, highlighting the potential role of UDP in antiviral applications .

- Cancer Metabolism : Research involving murine tumor models utilized UDP as a standard to quantify metabolite levels, revealing significant insights into metabolic alterations associated with tumor progression and treatment response .

- Glycosylation Processes : In enzymatic production studies, UDP has been shown to facilitate the synthesis of glycosides, which are critical components in drug formulation and delivery systems .

Mechanism of Action

Uridine 5’-diphosphate disodium salt hydrate exerts its effects through several mechanisms:

Ligand for P2Y Receptors: Binds to P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells.

Substrate for Enzymes: Acts as a substrate for RNA polymerases and GTPases, facilitating RNA synthesis and regulation of G-coupled protein receptors.

Signaling Pathways: Involved in Rho-signaling via guanine nucleotide exchange factors (GEF), influencing cell signaling and cytoskeletal dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Uridine 5'-diphosphate disodium salt hydrate belongs to the nucleotide diphosphate family. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparisons

Key Differences

Phosphate Group Number: UDP (2 phosphates) acts as a glycosyl donor, while UTP (3 phosphates) participates in energy-driven processes like RNA synthesis. UMP (1 phosphate) is a precursor in nucleotide salvage pathways . Retention times in HPLC vary with phosphate count: UMP (1P) elutes faster than UDP (2P) and UTP (3P) under identical conditions .

Functional Roles :

- UDP vs. UDP-sugars : UDP serves as the core molecule for synthesizing UDP-glucose (UDPG) and UDP-galactose, which directly donate sugar moieties in glycosylation .

- UDP vs. ATP/ADP : Unlike ATP/ADP, which are universal energy carriers, UDP specializes in sugar metabolism and glycosylation .

Physical-Chemical Properties :

- Solubility: All sodium salt forms enhance water solubility. UDP’s disodium hydrate form ensures stability in aqueous buffers .

- Purity: Commercial UDP typically has ≥96% purity (HPLC), comparable to UMP (≥98%) and UTP (≥95%) .

Analytical Behavior :

- In reversed-phase HPLC, UDP’s retention factor (k) is influenced by mobile phase pH and column chemistry. For example, at pH 6.5, UDP shows higher retention than UMP due to increased negative charge .

Stability and Handling

- Storage : Most nucleotides, including UDP, require -20°C storage to prevent hydrolysis. Degradation products (e.g., UMP) can form if stored improperly .

Biological Activity

Uridine 5'-diphosphate disodium salt hydrate (UDP-Na2) is a nucleotide that plays a significant role in various biological processes, particularly in cell signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₅N₂NaO₁₂P₂

- Molecular Weight : 428.16 g/mol

- CAS Number : 27821-45-0

UDP-Na2 is recognized as a potent agonist for the P2Y6 receptor and an antagonist for the P2Y14 receptor, which are part of the purinergic signaling pathway. It is involved in various physiological processes, including inflammatory responses and neurotransmission.

UDP-Na2 exerts its biological effects primarily through interaction with purinergic receptors:

- P2Y6 Receptor Activation :

- P2Y14 Receptor Antagonism :

Immune Response

UDP-Na2 has been shown to significantly induce the expression of chemokines such as CCL2 and CCL3 in primary microglia when used at a concentration of 100 μM for 15 minutes. This effect underscores its role in mediating inflammatory responses and attracting immune cells to sites of injury or infection .

Neuroprotective Effects

Research indicates that UDP-Na2 may enhance neuronal survival and promote repair mechanisms following injury. Its ability to attract macrophages through released signals from damaged cells suggests a protective role in neurodegenerative conditions .

Case Studies and Research Findings

- Microglial Activation :

- Nucleotide Analysis :

- Cochlear Cell Studies :

Summary Table of Biological Activities

Q & A

Q. What are the critical handling and storage considerations for UDP to ensure stability in experimental settings?

UDP is hygroscopic and degrades under improper storage. Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. For aqueous solutions, prepare fresh daily or aliquot and freeze at -80°C for short-term use. Avoid repeated freeze-thaw cycles, as they accelerate phosphate group cleavage .

Q. Table 1: Stability Parameters

| Condition | Recommendation | Source |

|---|---|---|

| Storage Temperature | -20°C (dry); -80°C (solution) | |

| Solubility | 50 mg/mL in H₂O (clear solution) | |

| pH Sensitivity | Degrades at extremes (<3 or >9) |

Q. How can researchers verify the purity of UDP batches for reproducible experiments?

Use reverse-phase HPLC with UV detection at 254 nm (nucleotide absorbance) or ion-pair chromatography coupled with mass spectrometry. Purity ≥98% is critical for enzymatic assays; validate via:

- HPLC : C18 column, mobile phase = 10 mM ammonium acetate (pH 5.0)/methanol gradient .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 385.0 for UDP⁻²Na⁺) .

Q. What are the primary applications of UDP in biochemical assays?

UDP serves as a substrate or product in:

- Glycosyltransferase assays : Measures enzyme activity (e.g., UDP-glucose dehydrogenase) via coupled NAD⁺ reduction at 340 nm .

- Metabolic pathway reconstitution : Used in nucleotide sugar synthesis (e.g., UDP-galactose for glycobiology) .

Advanced Research Questions

Q. How can isotopic labeling of UDP improve flux analysis in cellular metabolism studies?

Incorporate ¹³C-glucose into UDP via metabolic tracing. For intracellular Salmonella studies, extract UDP pools post-infection and analyze via LC-HRMS to track isotopic enrichment in UDP-sugars (e.g., UDP-glucose). Normalize data using internal standards like creatinine-(methyl-¹³C) .

Q. Table 2: Isotope Tracing Workflow

| Step | Method | Reference |

|---|---|---|

| Labeling | ¹³C-glucose in cell culture medium | |

| Extraction | Methanol:Water (80:20) + sonication | |

| Analysis | HILIC-HRMS (Q-TOF) |

Q. What experimental strategies resolve contradictions in UDP-dependent enzyme kinetics?

Discrepancies in Kₘ values often arise from buffer composition or cofactor interference. Mitigate by:

- Buffer standardization : Use 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

- Cofactor titration : Add EDTA to chelate contaminant divalent cations .

- Control assays : Include UDP-free reactions to quantify non-enzymatic background .

Q. How does pH influence UDP retention in chromatographic separations, and how can this be optimized?

UDP’s phosphate groups exhibit pH-dependent ionization. On HILIC columns , retention increases at neutral pH (7.0–7.5) due to hydrophilic interactions. For ion-pair chromatography , use pH 4.0–5.0 with tetrabutylammonium bromide to enhance resolution from AMP/ADP .

Q. Table 3: HPLC Optimization Parameters

| Column Type | pH Range | Mobile Phase Additive | Elution Order (Nucleotides) |

|---|---|---|---|

| HILIC (ZIC-pHILIC) | 7.0–7.5 | 10 mM ammonium bicarbonate | UDP > ADP > ATP |

| Ion-Pair (C18) | 4.0–5.0 | 5 mM TBABr + 0.1% formic acid | ATP < ADP < UDP |

Q. What advanced techniques characterize UDP-protein interactions in structural biology?

- NMR Spectroscopy : Assign UDP-bound conformations using ³¹P-NMR chemical shifts (δ = -10 to -12 ppm for α/β phosphates) .

- X-ray Crystallography : Co-crystallize UDP with target enzymes (e.g., UDP-N-acetylglucosamine enolpyruvyl transferase) in 20% PEG 3350, 0.2 M ammonium sulfate .

Q. How do researchers differentiate UDP from structurally similar nucleotides in complex mixtures?

Leverage enzymatic digestion (e.g., phosphatase treatment) followed by HPLC-MS/MS :

- Phosphatase specificity : Alkaline phosphatase hydrolyzes UDP to UMP (retention time shift).

- MS/MS fragmentation : Monitor m/z 403 → 227 (uridine base) for UDP vs. m/z 347 → 227 for UMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.